Cas no 1805371-42-9 (6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine)

6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine is a halogenated pyridine derivative with a reactive aminomethyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of bromo, difluoromethyl, and fluoro substituents enhances its utility in cross-coupling reactions and further functionalization. The aminomethyl group provides a handle for derivatization, enabling the introduction of diverse pharmacophores or linkers. Its unique substitution pattern offers selectivity in medicinal chemistry applications, particularly in the development of bioactive molecules. The compound's stability and reactivity under controlled conditions make it suitable for use in multi-step synthetic routes. Proper handling and storage are recommended due to its potential sensitivity to moisture and light.
6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine structure
1805371-42-9 structure
Product name:6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine
CAS No:1805371-42-9
MF:C7H6BrF3N2
Molecular Weight:255.035151004791
CID:4859715

6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine 化学的及び物理的性質

名前と識別子

    • 6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine
    • インチ: 1S/C7H6BrF3N2/c8-5-4(9)1-3(2-12)13-6(5)7(10)11/h1,7H,2,12H2
    • InChIKey: IWESXIQKAKDNOM-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(CN)=NC=1C(F)F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • トポロジー分子極性表面積: 38.9
  • XLogP3: 1.2

6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029061749-1g
6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine
1805371-42-9 97%
1g
$1,475.10 2022-04-01

6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine 関連文献

6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridineに関する追加情報

Introduction to 6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine (CAS No. 1805371-42-9)

6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine (CAS No. 1805371-42-9) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. The combination of a bromine atom, difluoromethyl group, and an aminomethyl moiety on a pyridine ring provides a robust platform for exploring its biological activities and chemical reactivity.

The aminomethyl group in 6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine is particularly noteworthy due to its ability to participate in various chemical reactions, such as amide formation and coupling reactions. This functional group can be readily modified to introduce additional functionalities, making the compound a valuable intermediate in the synthesis of more complex molecules. The presence of the bromine atom and the difluoromethyl group further enhances the compound's reactivity and selectivity, which are crucial for optimizing its biological properties.

In recent years, there has been a growing interest in the development of fluorinated compounds for their unique pharmacological properties. The difluoromethyl group in 6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine has been shown to improve metabolic stability and enhance binding affinity to target proteins. This is particularly important in the design of drugs that require high potency and selectivity. Additionally, the bromine atom can serve as a handle for further functionalization, allowing researchers to explore a wide range of derivatives with varying biological activities.

The pyridine ring is a fundamental structure in many bioactive molecules due to its ability to form hydrogen bonds and π-π interactions with biological targets. In 6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine, the presence of the difluoromethyl group at the 2-position and the bromine atom at the 3-position introduces additional steric and electronic effects that can influence the compound's binding properties. These structural features make it an attractive candidate for drug discovery programs targeting various diseases, including cancer, neurological disorders, and infectious diseases.

Clinical Applications:

In preclinical studies, 6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine has shown promising results as a lead compound for developing new therapeutic agents. For instance, recent research has demonstrated its potential as an inhibitor of specific enzymes involved in cancer progression. The compound's ability to selectively target these enzymes without affecting other cellular processes makes it a valuable tool in cancer therapy. Additionally, studies have explored its use as an antiviral agent, showing potential against several viral infections.

Synthetic Routes:

The synthesis of 6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine involves several well-established chemical transformations. One common approach is to start with a commercially available pyridine derivative and introduce the desired functional groups through sequential reactions. For example, the introduction of the difluoromethyl group can be achieved using electrophilic fluorination methods, while the bromination

Analytical Techniques: strong>

The characterization of < strong >6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine< / strong > requires a combination of advanced analytical techniques to ensure its purity and structural integrity. High-performance liquid chromatography (HPLC) is commonly used for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's structure. Mass spectrometry (MS) is also employed to confirm the molecular weight and identify any impurities or by-products. p > < p >< strong >Safety Considerations: strong > p > < p >While< strong >6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine< / strong > is generally considered safe for laboratory use under proper handling conditions, it is important to follow standard safety protocols when working with this compound. Appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn at all times. Additionally, proper ventilation should be ensured to minimize exposure to any volatile components. p > < p >< strong >Conclusion: strong > p > < p >< strong >6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine< / strong > (CAS No. 1805371-42-9) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research continues to explore its full range of applications, highlighting its importance in modern drug discovery efforts. p > article > response >

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